

The Safety Profile of Cellulose Acetate Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

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For Researchers, Scientists, and Drug Development Professionals

Cellulose acetate phthalate (CAP), a polymer widely utilized in the pharmaceutical industry as an enteric coating for oral drug formulations, is generally considered to be a material of low toxicity.^[1] This technical guide provides a comprehensive overview of the available toxicological data and outlines the standard experimental protocols for the safety assessment of this excipient. While extensive quantitative toxicity data for CAP is limited, this guide summarizes the existing information and presents standardized methodologies for further investigation.

Toxicological Data Summary

Quantitative toxicity data for **cellulose acetate phthalate** is not widely available in the public domain. The following tables summarize the available qualitative and limited quantitative findings.

Table 1: General Toxicity of **Cellulose Acetate Phthalate**

Study Type	Species	Route of Administration	Dosage	Duration	Observed Effects	Reference
Long-term Feeding	Rat	Oral (in diet)	Up to 30%	1 year	No depression in growth	[1]
Long-term Feeding	Dog	Oral (in diet)	16 g/day	1 year	Remained normal	[1]

Table 2: Acute Toxicity of **Cellulose Acetate Phthalate**

Test	Species	Route	Value
LD50	Rat	Oral	Not Available [2] [3]
LC50	Not Specified	Inhalation	Not Available [2]
LD50	Not Specified	Dermal	Not Available

Table 3: Reproductive and Developmental Toxicity of **Cellulose Acetate Phthalate**

Test	Species	Route	Dosage	Exposure Period	Effect	Reference
TDLo (Lowest Published Toxic Dose)	Mouse	Oral	3 gm/kg	Female 7-12 day(s) after conception	Specific Developmental Abnormalities (musculoskeletal system)	[4]

Experimental Protocols for Toxicological Assessment

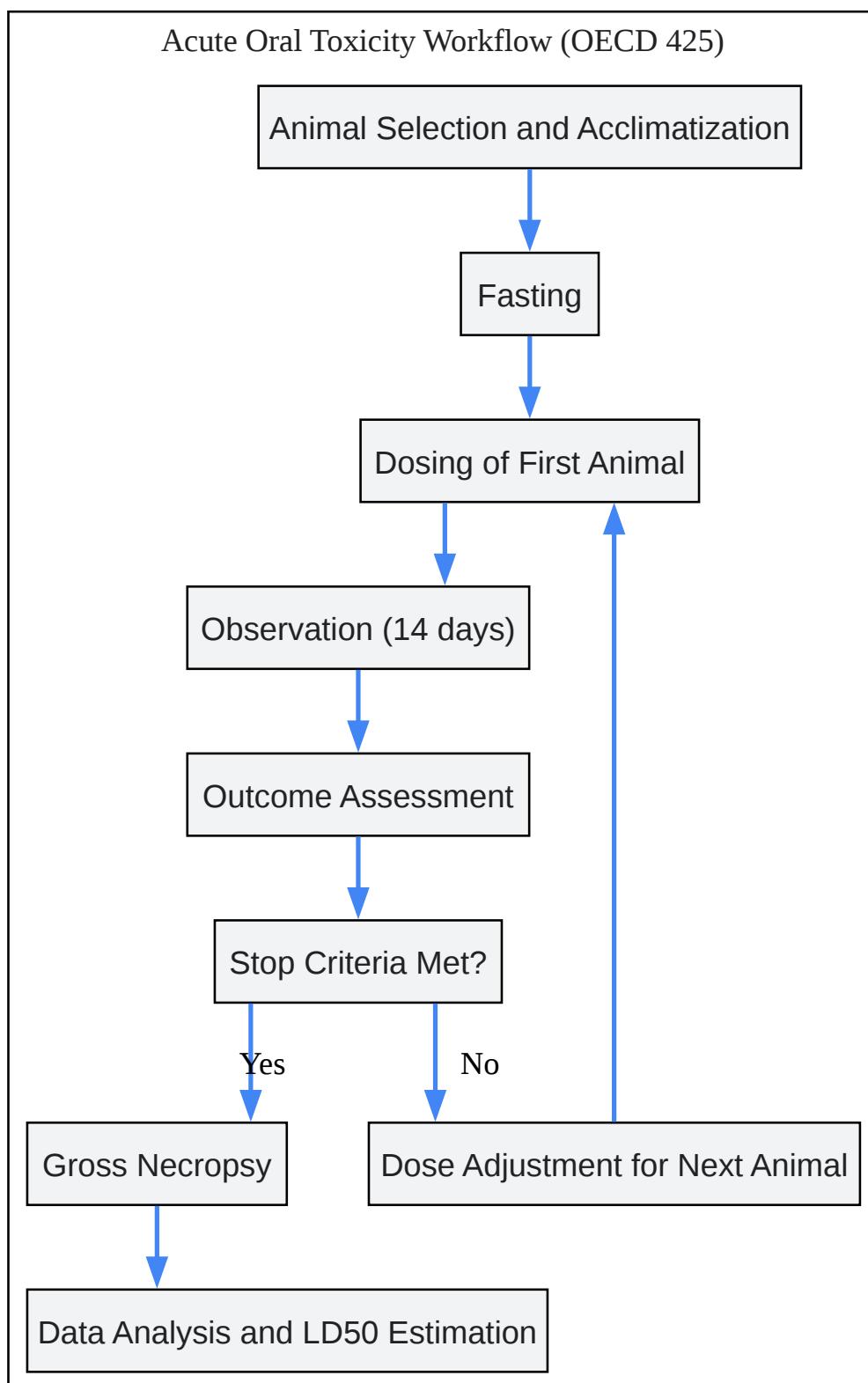
In the absence of comprehensive published studies on the toxicology of **cellulose acetate phthalate**, this section details the standardized experimental protocols based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols represent the current best practices for evaluating the safety of substances like CAP.

Acute Oral Toxicity (as per OECD Guideline 423, 425)

The acute oral toxicity assessment provides information on the potential health hazards arising from a single, short-term oral exposure to a substance.[\[5\]](#)[\[6\]](#)

Methodology:

- **Test Animals:** Healthy, young adult rodents (preferably rats), nulliparous and non-pregnant females are typically used.[\[7\]](#)
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.[\[8\]](#)
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. [\[8\]](#) The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.[\[8\]](#)
- **Procedure (Up-and-Down Procedure - OECD 425):** A single animal is dosed. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the criteria for stopping the test are met.[\[7\]](#)
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[\[7\]](#)
- **Pathology:** A gross necropsy is performed on all animals at the end of the observation period.



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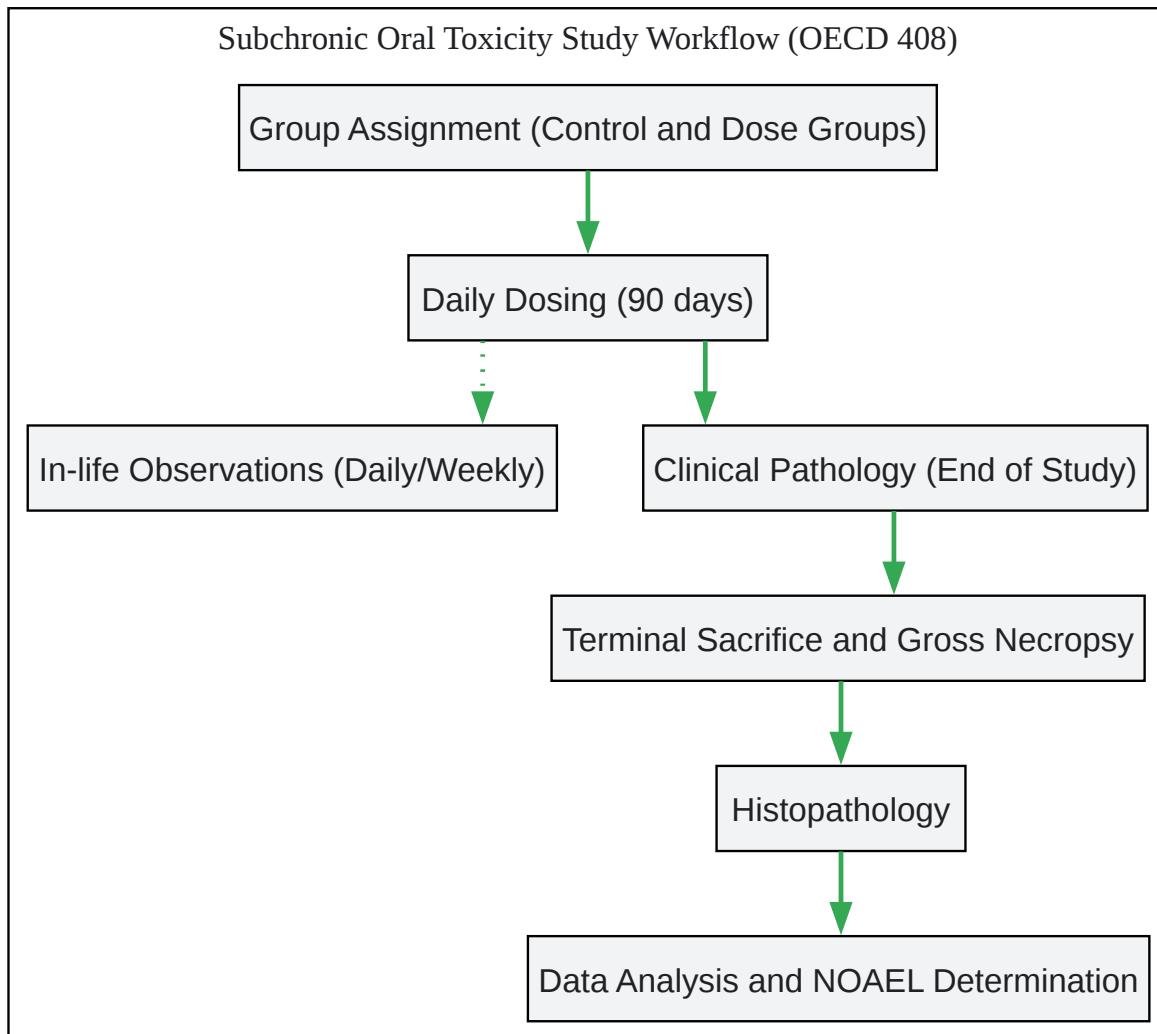
Caption: Workflow for Acute Oral Toxicity Testing.

Subchronic Oral Toxicity (as per OECD Guideline 408)

Subchronic toxicity studies provide information on the adverse effects of a substance following repeated oral administration over a 90-day period.[\[9\]](#)[\[10\]](#)

Methodology:

- **Test Animals:** Typically, rodents (preferably rats) are used. At least 10 animals of each sex per group are recommended.[\[9\]](#)
- **Dose Levels:** At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality, the lowest dose should not produce any evidence of toxicity, and the intermediate dose should elicit minimal effects.[\[9\]](#)
- **Administration:** The test substance is administered orally on a daily basis for 90 days. This can be through the diet, drinking water, or by gavage.[\[9\]](#)
- **Observations:** Daily clinical observations, weekly measurements of body weight and food/water consumption are recorded.[\[11\]](#)
- **Clinical Pathology:** Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[\[11\]](#)
- **Pathology:** All animals undergo a full gross necropsy at the end of the study. Histopathological examination is performed on the control and high-dose groups, and on all gross lesions and target organs from all groups.[\[9\]](#)



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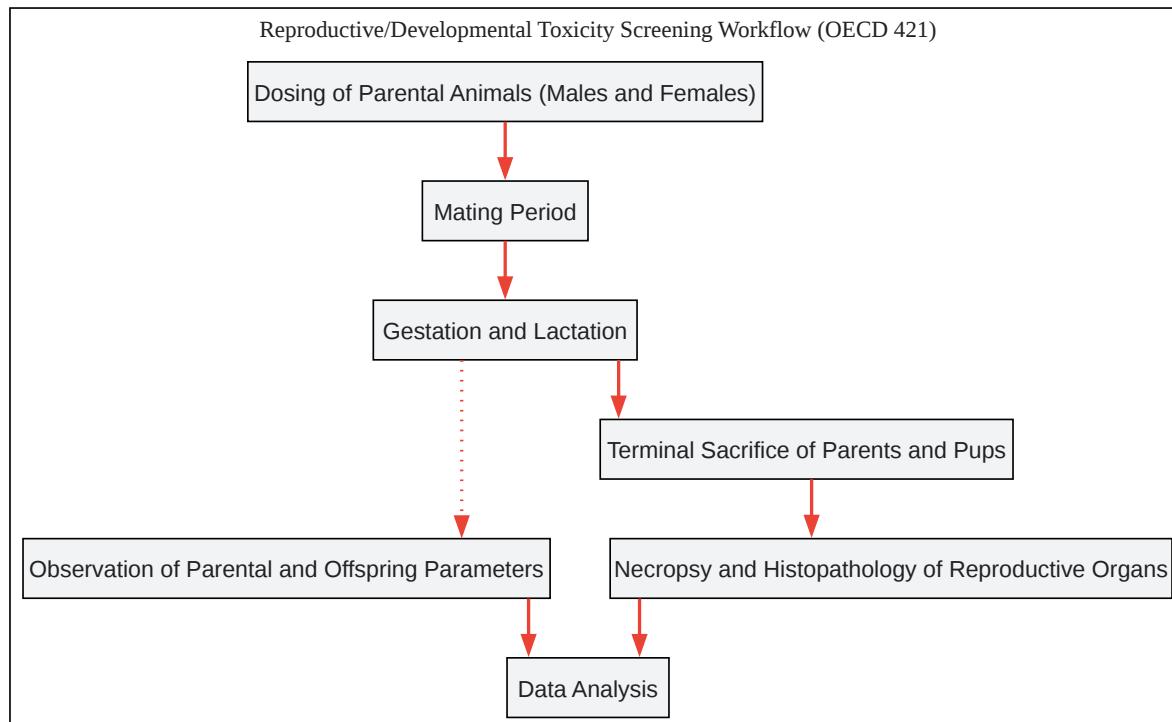
Caption: Workflow for a 90-day Subchronic Oral Toxicity Study.

Reproductive and Developmental Toxicity Screening (as per OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproductive performance and fetal development.[\[12\]](#)[\[13\]](#)

Methodology:

- Test Animals: Typically, rats are used, with at least 10 males and 10 females per dose group. [\[14\]](#)
- Dose Administration: The test substance is administered daily to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.[\[15\]](#)
- Mating: Animals are paired for mating.
- Observations: Observations include effects on mating performance, fertility, gestation length, parturition, and maternal behavior. Offspring are examined for viability, growth, and any developmental abnormalities.[\[14\]](#)
- Pathology: All parental animals are subjected to a gross necropsy. Histopathology of reproductive organs is performed.



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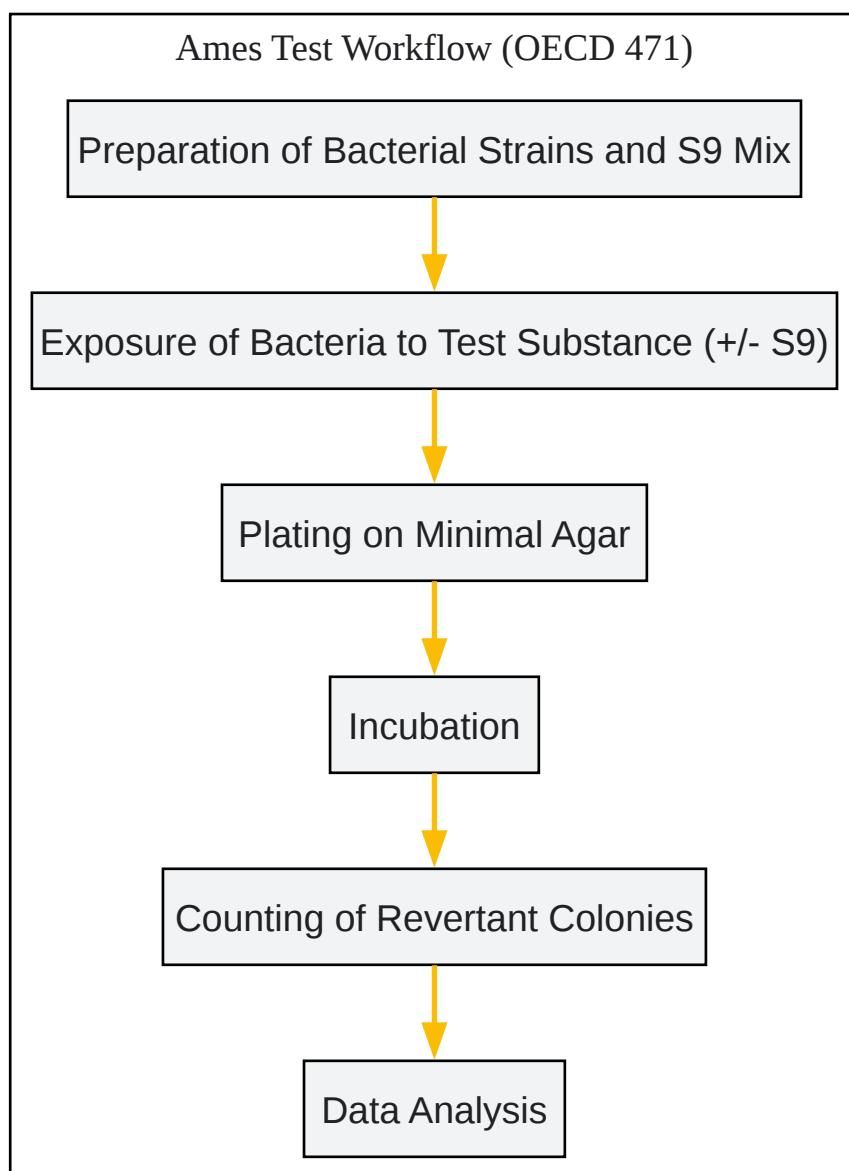
Caption: Workflow for a Reproductive and Developmental Toxicity Screening Study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.^[16]

Methodology:

- **Tester Strains:** A set of bacterial strains with known mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) is used.[[16](#)]
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- **Exposure:** The tester strains are exposed to various concentrations of the test substance.[[17](#)]
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.[[17](#)]
- **Incubation:** Plates are incubated for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.



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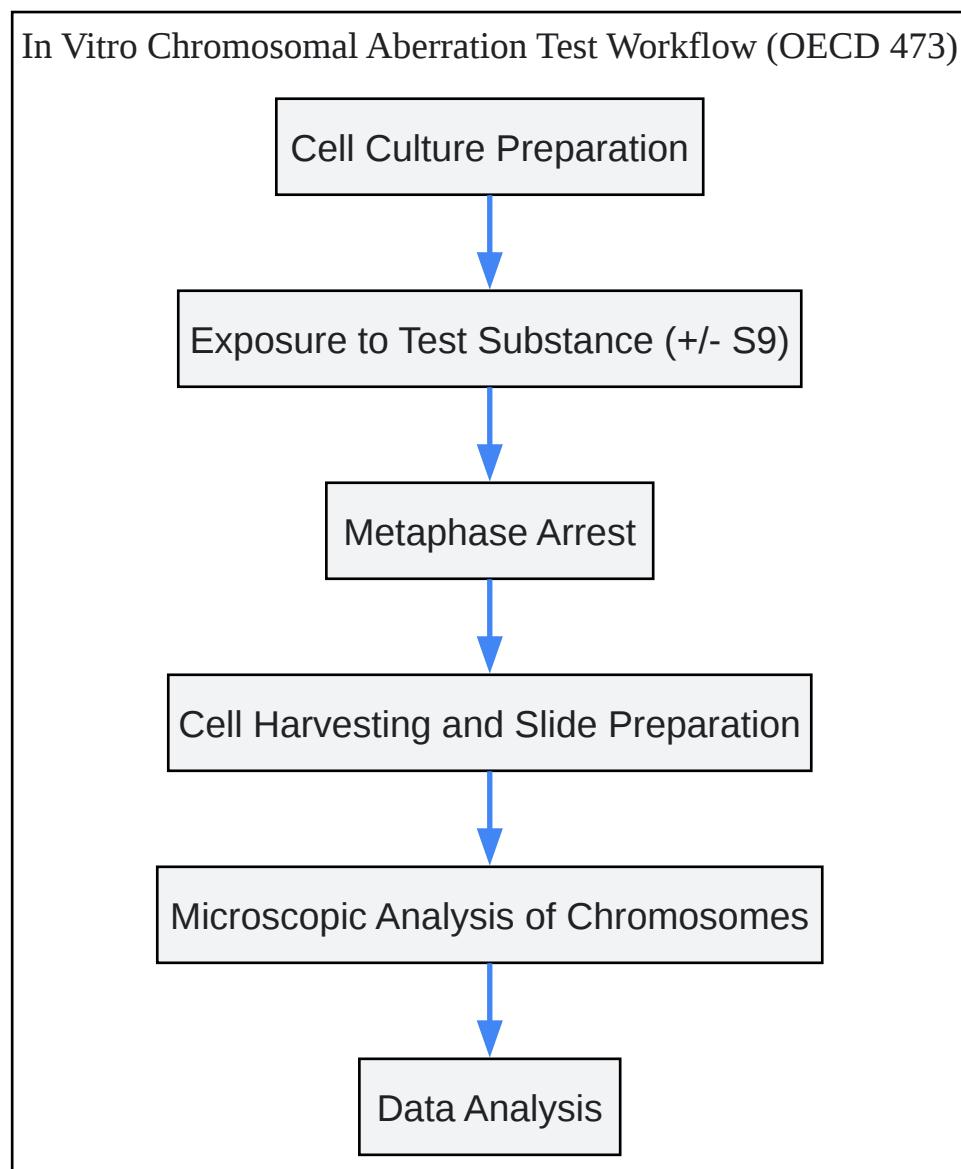
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[18\]](#)[\[19\]](#)

Methodology:

- Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[20][21]
- Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix).[18]
- Exposure: Cell cultures are exposed to the test substance at various concentrations for a defined period.[19]
- Cell Harvest: Cells are treated with a metaphase-arresting agent, harvested, and slides are prepared.
- Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Data Analysis: The frequency of aberrant cells is determined and compared to controls. A statistically significant, dose-dependent increase indicates clastogenic potential.[20]



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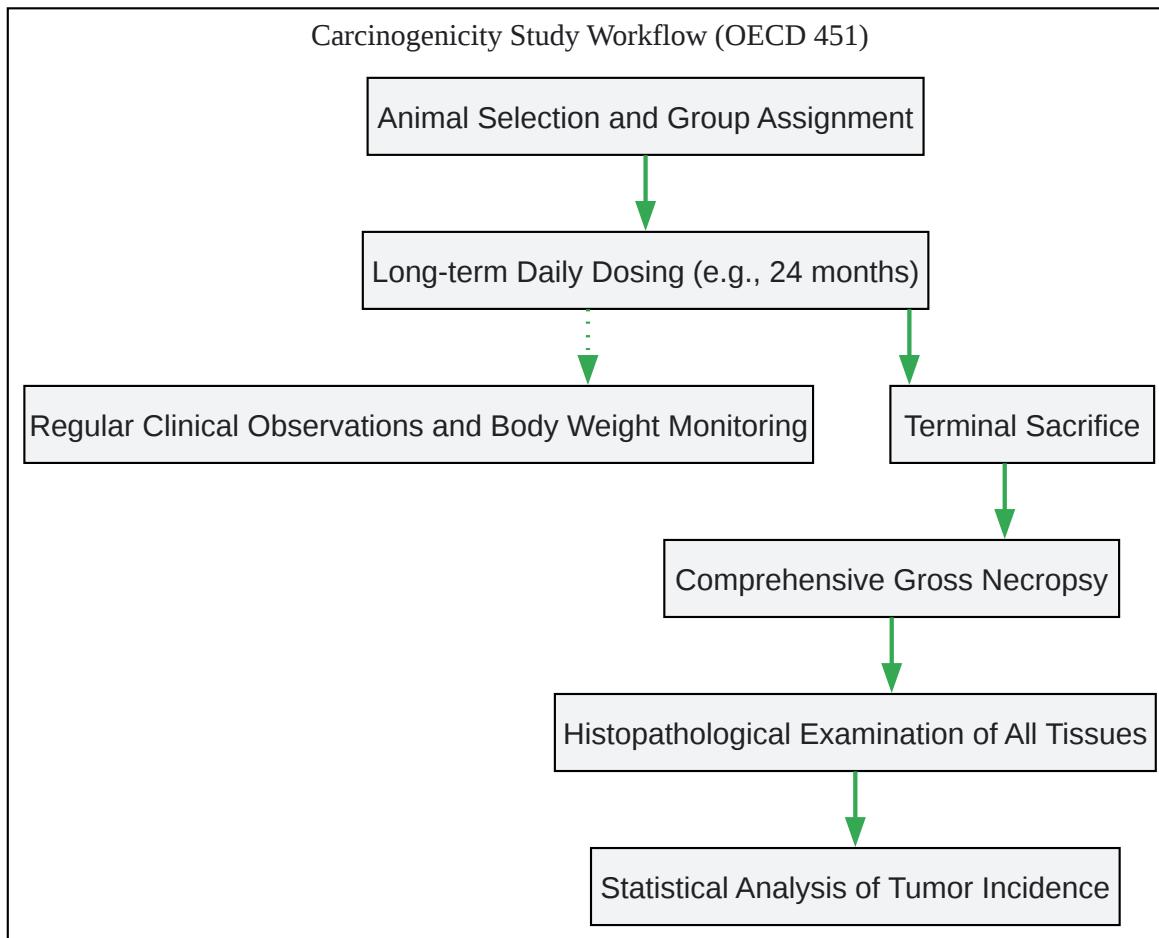
Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.

Carcinogenicity Studies (as per OECD Guideline 451)

Carcinogenicity studies are long-term *in vivo* assays designed to assess the potential of a substance to cause cancer.[\[22\]](#)[\[23\]](#)

Methodology:

- **Test Animals:** Typically, two rodent species (e.g., rats and mice) are used, with at least 50 animals of each sex per dose group.[24][25]
- **Dose Levels:** At least three dose levels and a concurrent control group are used. The highest dose should be a maximum tolerated dose (MTD), which causes some toxicity but not more than a 10% decrease in body weight gain.[23]
- **Administration:** The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[25]
- **Observations:** Comprehensive clinical observations and body weight measurements are taken throughout the study.
- **Pathology:** All animals, including those that die or are sacrificed during the study, undergo a complete gross necropsy. A comprehensive histopathological examination of all organs and tissues is performed.
- **Data Analysis:** The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.[24]



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Caption: Workflow for a long-term Carcinogenicity Study.

Conclusion

Based on the available information, **cellulose acetate phthalate** is considered to have a low order of toxicity. Long-term feeding studies in rats and dogs did not reveal significant adverse effects.^[1] However, there is a notable lack of publicly available, comprehensive quantitative toxicological data, including acute toxicity values (LD50), detailed reproductive and developmental toxicity studies, and carcinogenicity bioassays specifically for CAP. The single

reported TDLo in mice suggests a potential for developmental effects at high doses.^[4] For genotoxicity, while data specific to CAP is scarce, it is not classified as a carcinogen by major regulatory bodies.^{[3][26]}

The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for any future toxicological evaluation of **cellulose acetate phthalate** that may be required for regulatory or research purposes. A thorough safety assessment would necessitate conducting studies as described to generate the specific quantitative data that is currently lacking.

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- To cite this document: BenchChem. [The Safety Profile of Cellulose Acetate Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8822715#toxicology-and-safety-studies-of-cellulose-acetate-phthalate\]](https://www.benchchem.com/product/b8822715#toxicology-and-safety-studies-of-cellulose-acetate-phthalate)

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